![molecular formula C13H14O B080243 2-(Propan-2-yloxy)naphthalene CAS No. 15052-09-2](/img/structure/B80243.png)
2-(Propan-2-yloxy)naphthalene
Overview
Description
2-(Propan-2-yloxy)naphthalene is a chemical compound with the molecular formula C13H14O . It contains a total of 29 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ether .
Synthesis Analysis
The synthesis of naphthalene-substituted aromatic esters, which could include 2-(Propan-2-yloxy)naphthalene, has been achieved via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation . Another method involves the use of 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media .Molecular Structure Analysis
The molecular structure of 2-(Propan-2-yloxy)naphthalene includes 14 Hydrogen atoms, 13 Carbon atoms, and 1 Oxygen atom . It also contains 29 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ether .Scientific Research Applications
Synthesis of New Compounds
The compound can be used as a precursor in the synthesis of new compounds. For instance, it has been used in the synthesis of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine thiocarboxamide (NAPTCAR). This was achieved by condensing 2-(Naphthalen-2-yloxy)-1-phenyl-ethanone (2-NAPETH) with thiosemicarbazide in a 1:1 molar ratio .
Biological Studies
The synthesized compound NAPTCAR has been examined for its antibacterial and antifungal activities . This suggests that 2-(Propan-2-yloxy)naphthalene could potentially be used in the development of new antimicrobial agents.
Theoretical Evaluation
The compound has been used in theoretical evaluations, particularly in the study of conformational structures. For example, the 13C NMR spectrum of the synthesized thiosemicarbazone ligand exhibits the presence of two conformational structures .
Material Science
In material science, the compound can be used in the development of new materials. For instance, it can be used in the synthesis of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid , which could potentially be used in the development of new materials with unique properties.
Cancer Research
The compound has been used in cancer research. For example, a naftopidil analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) has been synthesized as a new anticancer drug . HUHS1015 induces cell death in a wide variety of human cancer cell lines originated from malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer .
Future Directions
Future research could focus on the synthesis of new derivatives of 2-(Propan-2-yloxy)naphthalene and their potential applications. For instance, the synthesis and evaluation of cardiovascular activity of new aminopropan-2-ol derivatives have been reported . Further studies could also explore the potential applications of 2-(Propan-2-yloxy)naphthalene in various fields such as medicine, materials science, and environmental science.
Mechanism of Action
Target of Action
A structurally similar compound, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (huhs1015), has been studied for its anticancer properties . It’s worth noting that the exact targets may vary between these two compounds due to their structural differences.
Mode of Action
Huhs1015, a similar compound, has been shown to induce cell death in a variety of human cancer cell lines . The underlying mechanism differs depending on the cancer cell types .
Biochemical Pathways
For HUHS1015, it has been suggested that the compound induces apoptosis in cancer cells, possibly by activating caspase-4 and the effector caspase-3 .
Pharmacokinetics
The pharmacokinetics of naphthalene, a related compound, has been studied . It’s important to note that the ADME properties of 2-(Propan-2-yloxy)naphthalene may differ significantly due to the presence of the propan-2-yloxy group.
Result of Action
Huhs1015 has been shown to reduce cell viability in various cancer cell lines . It induces cell death, including necrosis and apoptosis .
properties
IUPAC Name |
2-propan-2-yloxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIIVLSJEXKCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301210 | |
Record name | 2-(propan-2-yloxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)naphthalene | |
CAS RN |
15052-09-2 | |
Record name | NSC141828 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(propan-2-yloxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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